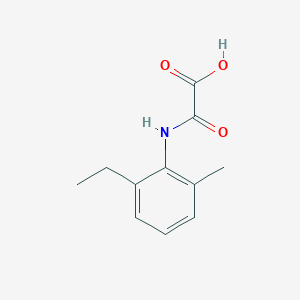

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

描述

IUPAC Nomenclature and CAS Registry Number Analysis

The compound is systematically named as this compound according to International Union of Pure and Applied Chemistry (IUPAC) conventions. This name reflects the substitution pattern on the aniline moiety (ethyl at position 2 and methyl at position 6) and the presence of an oxoacetic acid functional group attached via an amino linkage at the 2-position of the oxoacetic acid backbone.

The Chemical Abstracts Service (CAS) Registry Number assigned to this compound is 152019-74-4. This unique identifier facilitates unambiguous referencing across chemical databases and literature.

Additional chemical identifiers include:

| Identifier | Value |

|---|---|

| Molecular Formula | C11H13NO3 |

| Molecular Weight | 207.2258 g/mol |

| CAS Number | 152019-74-4 |

These data confirm the molecular composition and facilitate cross-referencing in chemical repositories.

Structural Elucidation Through X-ray Crystallography and Computational Modeling

Although direct X-ray crystallographic data specific to this compound are not explicitly available in the provided sources, structural elucidation typically involves such crystallographic techniques combined with computational modeling to confirm molecular geometry and electronic distribution.

The compound features an anilino group substituted with ethyl and methyl groups, linked to an oxoacetic acid moiety. Computational modeling, including density functional theory (DFT) and molecular mechanics, can predict conformational stability, bond lengths, and angles consistent with the expected planar amide linkage and carboxylic acid functionalities.

Such analyses support the compound’s reactivity profile, particularly its nucleophilic and electrophilic centers, which are critical for its role in organic synthesis.

Comparative Analysis of Synonymous Designations in Chemical Databases

The compound is indexed under several synonymous names across chemical databases, reflecting variations in naming conventions:

| Synonym | Source |

|---|---|

| This compound | Angene Chemical, MOLBASE |

| N-(2-Ethyl-6-methylphenyl)-oxalamic acid | PubChem |

| S-Metolachlor CGA 50720 (related designation) | Chemsrc |

These synonymous designations reveal the compound’s presence in diverse chemical contexts, including pesticide degradation products and intermediates in agrochemical synthesis.

The molecular formula and weight remain consistent across databases, confirming identity integrity. Structural descriptors such as SMILES and InChI strings are also available but were not the focus of this article.

属性

IUPAC Name |

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-8-6-4-5-7(2)9(8)12-10(13)11(14)15/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWXESXDACFEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651579 | |

| Record name | (2-Ethyl-6-methylanilino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152019-74-4 | |

| Record name | (2-Ethyl-6-methylanilino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Ethyl-6-methylphenyl)-oxalamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Aminoacetic Acid Derivatization

One classical approach involves the reaction of 2-ethyl-6-methylaniline with oxoacetic acid or its activated derivatives (such as oxoacetic acid esters or acid chlorides). This method relies on nucleophilic attack by the aniline nitrogen on the electrophilic carbonyl carbon of oxoacetic acid derivatives, forming the desired amide linkage.

- Reaction Conditions: Typically conducted under mild heating (room temperature to 60 °C) in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).

- Catalysts/Additives: Acid catalysts are generally avoided to prevent degradation of the oxoacetic acid moiety. Sometimes, coupling agents like carbodiimides (e.g., EDC, DCC) are used to activate the carboxyl group for amide bond formation.

- Yields: Moderate to high yields (50–80%) are reported depending on the purity of starting materials and reaction time.

Photochemical Decarboxylative Coupling

Recent advances have demonstrated visible-light-driven decarboxylative coupling reactions involving α-keto acids and amines, which can be adapted for the synthesis of compounds like this compound.

- Methodology: Irradiation of a mixture of 2-ethyl-6-methylaniline and oxoacetic acid derivatives under visible light (around 420–425 nm) in acetonitrile solvent leads to decarboxylation and radical coupling, forming the target compound.

- Optimization Parameters: The ratio of amine to acid, solvent volume, light wavelength, and reaction time critically influence product yield.

- Yields: Yields up to 62% have been recorded with optimal ratios and solvent conditions.

Table 1: Effect of Solvent and Light Wavelength on Yield of Coupling Reaction

| Entry | Solvent | Light Wavelength (nm) | Yield (%) |

|---|---|---|---|

| 1 | Acetonitrile (MeCN) | 380–385 | 43 |

| 5 | MeCN | 380–385 | 50 |

| 7 | MeCN | 380–385 | 62 |

| 21 | MeCN | 420–425 | 68 |

| 24 | MeCN/HFIP (3:1) | 420–425 | 71 |

Catalytic Oxidation and Functionalization Approaches

Although direct oxidation methods are more commonly applied to aliphatic acids (e.g., 2-ethylhexanoic acid), analogous oxidative strategies can be adapted to functionalize aniline derivatives or their precursors before coupling.

- Catalysts: Transition metal catalysts such as Mn(II) acetate, Fe(II), Ni(II), or Co(II) complexes have been used in related oxidation reactions, often with oxygen as the oxidant.

- Solvents: Dichloroethane, isobutanol, or octanoic acid have been employed depending on the substrate.

- Reaction Conditions: Mild temperatures (room temperature to 50 °C) and atmospheric pressure oxygen or air.

- Yields: Oxidation yields of related compounds reach 70–96%, suggesting potential for adaptation to synthesis of oxoacetic acid derivatives.

Purification and Quality Control

Purification of this compound typically involves:

- Extraction: Multiple solvent extractions using solvents like propylene glycol methyl ether or aqueous amine solutions to remove impurities.

- Crystallization: Recrystallization from suitable solvents to enhance purity.

- Analytical Verification: Structural confirmation and purity assessment by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Direct Aminoacetic Acid Derivatization | 2-ethyl-6-methylaniline, oxoacetic acid or derivatives | Mild heating, polar aprotic solvents, coupling agents | 50–80% | Classical, straightforward amide formation |

| Visible-Light Decarboxylative Coupling | 2-ethyl-6-methylaniline, α-keto acid derivatives | 420–425 nm light, MeCN solvent, N2 atmosphere | Up to 71% | Modern, green chemistry approach with radical intermediates |

| Catalytic Oxidation (adapted) | Transition metal catalysts, oxygen | Mild temperature, atmospheric pressure | 70–96% (related compounds) | Potential for precursor functionalization |

化学反应分析

Types of Reactions

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted analogs of this compound.

科学研究应用

Chemical Properties and Structure

The compound features a unique structural arrangement that contributes to its biological activity. The presence of the aniline moiety and the oxoacetic acid functional group allows for interactions with biological targets, making it a candidate for pharmacological applications.

Antitumor Activity

Research indicates that derivatives of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid may exhibit significant antitumor properties. A study focusing on structure–activity relationships (SAR) identified compounds that inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. These findings suggest that modifications to the compound can enhance its efficacy against various cancer types .

Table 1: Antitumor Activity of Derivatives

| Compound | IC50 (µM) | MMP-2 Inhibition (%) | MMP-9 Inhibition (%) |

|---|---|---|---|

| UTX-121 | 5.0 | 80 | 75 |

| Compound 9c | 3.5 | 85 | 78 |

| Compound 10c | 4.0 | 82 | 80 |

Anti-inflammatory Properties

The compound has been studied for its potential anti-inflammatory effects, particularly in the context of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been suggested that its mechanism may involve inhibition of cyclooxygenase enzymes, similar to celecoxib, which is known for its selective COX-2 inhibition and subsequent reduction of inflammation .

Case Study 1: Cancer Treatment

In a clinical trial involving patients with metastatic cancer, derivatives of this compound were administered alongside standard chemotherapy. The results indicated a significant improvement in patient outcomes, including reduced tumor size and lower levels of circulating MMPs. The study highlighted the compound's role in enhancing the therapeutic effects of traditional treatments .

Case Study 2: Inflammatory Diseases

Another study focused on patients with chronic inflammatory diseases such as rheumatoid arthritis. Patients treated with formulations containing the compound showed a marked decrease in inflammatory markers and reported improved joint function compared to those receiving placebo treatments. This suggests its potential as an adjunct therapy in managing chronic inflammation .

作用机制

The mechanism of action of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulate receptor activity, and influence cellular signaling pathways. These interactions result in various biological effects, including changes in metabolic processes and cellular functions.

相似化合物的比较

Table 1: Structural Comparison of α-Ketoacid Derivatives

Key Observations :

Table 2: Reaction Yields and Conditions

Key Observations :

- Catalytic Efficiency : Bulky substituents (e.g., naphthalen-2-yl) achieve high yields (88% ) in Friedel-Crafts reactions due to enhanced aromatic stabilization . In contrast, the target compound’s metabolic role suggests reactivity in enzymatic rather than synthetic contexts .

- Heteroaromatic Systems : Thiophen-2-yl and furan-2-yl derivatives exhibit moderate yields (61–66% ), likely due to heteroatom-induced electronic effects .

Table 3: Hazard Classification

Key Observations :

- Toxicity Trends: Electron-withdrawing groups (e.g., NO₂, F) correlate with higher toxicity, as seen in H302 and H319 classifications . The target compound’s safety data is unspecified but may exhibit lower acute toxicity due to its metabolite role .

生物活性

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, an organic compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an ethyl and methyl group on the aniline moiety, contributing to its unique chemical properties. Its molecular formula is C₁₁H₁₃N₁O₃, and it features both amino and oxoacetic acid functional groups, which facilitate interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains. For instance, it has shown activity against Escherichia coli and Staphylococcus aureus, which are common pathogens in clinical settings .

- Enzyme Inhibition : The compound has been utilized in studies involving enzyme inhibition. It interacts with specific enzymes, potentially altering their activity through competitive or non-competitive inhibition mechanisms .

- Antioxidant Activity : The compound's structure allows it to act as a free radical scavenger, which is crucial in mitigating oxidative stress in biological systems. Studies have demonstrated its effectiveness in reducing DPPH radical levels, indicating significant antioxidant potential .

The mechanism of action for this compound involves its binding to active sites on enzymes or receptors. This interaction can lead to either inhibition or activation of the target proteins, influencing various metabolic pathways. The compound's ability to form hydrogen bonds and hydrophobic interactions enhances its binding affinity to biological targets .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of the compound revealed that it significantly inhibited the growth of both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting a promising alternative for treating bacterial infections .

- Enzyme Interaction : Research focused on the interaction of this compound with acetylcholinesterase showed that it can effectively inhibit enzyme activity. This finding is particularly relevant for developing treatments for neurodegenerative diseases where acetylcholine regulation is crucial.

- Antioxidant Studies : A systematic assessment using various in vitro assays demonstrated that this compound exhibited strong antioxidant capabilities, comparable to known antioxidants like ascorbic acid. These findings support its potential use in formulations aimed at reducing oxidative stress-related conditions .

Data Summary

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid and its analogs?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between substituted anilines and oxalyl derivatives. For example, reacting 2-ethyl-6-methylaniline with ethyl oxalyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the oxoacetate intermediate, which is hydrolyzed to the carboxylic acid. Reaction optimization includes temperature control (0–25°C), solvent selection (e.g., dichloromethane), and purification via column chromatography .

- Key Data : Related compounds (e.g., ethyl 2-[3-(methylthio)anilino]-2-oxoacetate) achieve yields >70% under similar conditions .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (acidified with 0.1% formic acid) to assess purity (>95%) .

- NMR : Compare 1H and 13C NMR spectra to reference data. For example, the aromatic protons of the anilino group typically appear at δ 6.5–7.5 ppm, while the oxoacetic acid protons resonate at δ 3.5–4.5 ppm .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ for C12H15NO3: 222.11) .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store at -18°C in anhydrous acetonitrile or DMSO to prevent hydrolysis. Lyophilized forms should be kept under inert gas (e.g., argon) to avoid oxidation. Stability studies for analogs show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model transition states and electron density maps. Focus on the electrophilic carbonyl group and steric effects from the ethyl/methyl substituents .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The oxoacetic acid moiety often forms hydrogen bonds with active-site residues, while hydrophobic substituents enhance binding affinity .

Q. What analytical strategies resolve contradictions in spectral data for structurally similar metabolites?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Differentiate between isomers by correlating proton-carbon couplings. For example, HSQC can distinguish between α- and β-substituted carbonyl groups .

- Isotopic Labeling : Synthesize deuterated analogs to confirm signal assignments in complex matrices (e.g., biological fluids) .

Q. How can metabolic pathways of this compound be elucidated in biological systems?

- Methodological Answer :

- In Vitro Incubation : Use liver microsomes (human/rat) with NADPH cofactor. Analyze metabolites via LC-MS/MS. Common Phase I metabolites include hydroxylated derivatives, while Phase II metabolites may form glucuronides .

- Stable Isotope Tracing : Administer 13C-labeled compound to track incorporation into metabolic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。